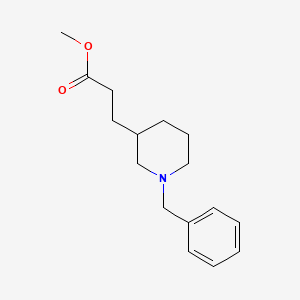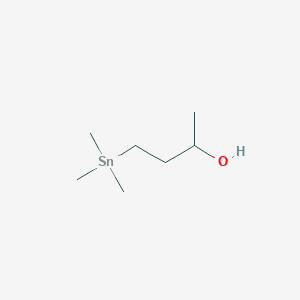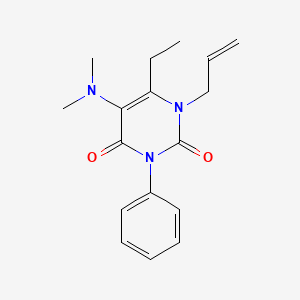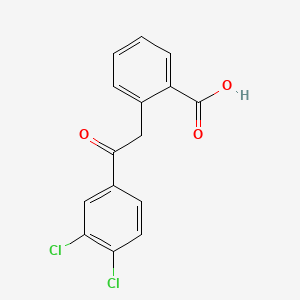
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring with two ketone groups at positions 1 and 2, a methyl group at position 3, and an isopropyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding cyclohexadiene derivative using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the oxidation process, making it more cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes involved in oxidative stress and inflammation pathways. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with two tert-butyl groups instead of methyl and isopropyl groups.
Cyclohexa-1,3-diene: Lacks the ketone groups and additional substituents.
Cyclohexa-1,4-diene: Isomer with different positions of double bonds.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups, along with the ketone functionalities, makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-methyl-6-propan-2-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H12O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6H,1-3H3 |
Clé InChI |
FMQRVWZCQUIQND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=O)C1=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)



![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)




